molecular formula C7H5ClF3NO B1315040 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine CAS No. 256473-04-8

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B1315040
CAS RN: 256473-04-8
M. Wt: 211.57 g/mol
InChI Key: IUTMJBMTEOTFKB-UHFFFAOYSA-N
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Description

“2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine” is a pyridine derivative . It has been found to have good fungicidal activity . It is also an intermediate for Lansoprazole , which is used as a gastric proton pump inhibitor .


Synthesis Analysis

The compound was synthesized by the reaction of 2-chloro-3-hydroxypyridine with 2-chloro-1,1,1-trifluoroethane .


Molecular Structure Analysis

The molecular formula of the compound is C7H5ClF3NO . The pyridine ring and the O and Cl atoms are nearly coplanar, with the largest deviation from the mean plane being 0.078 (6) Å .


Chemical Reactions Analysis

The compound is synthesized by the reaction of 2-chloro-3-hydroxypyridine with 2-chloro-1,1,1-trifluoroethane . More research is needed to fully understand the chemical reactions involving this compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.57 g/mol . It has a topological polar surface area of 22.1 Ų . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 211.0011760 g/mol .

Scientific Research Applications

Synthesis and Herbicide Development

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is a key intermediate in the synthesis of highly efficient herbicides like trifloxysulfuron (Zuo Hang-dong, 2010). The compound is derived from nicotinamide through various chemical processes, such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with the overall yield being optimized up to 48.7%.

Crystal Structure Analysis and Fungicidal Activity

The crystal structure of this compound has been analyzed, revealing that the pyridine ring and the O and Cl atoms are almost coplanar. This compound has demonstrated good fungicidal activity, making it avaluable compound in the agricultural sector (Pin‐liang Wang et al., 2007).

Formation of Derivatives for Further Research

This compound is used to create various derivatives, like 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine. This derivative's formation involves a reaction with phenylmethanethiol. The resulting compound's crystal structure includes weak aromatic π–π stacking, which influences its packing and potential applications in further research (Zhiqiang Feng et al., 2010).

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It's particularly prominent in the creation of herbicides, indicating its significant role in both healthcare and agricultural industries (Li Zheng-xiong, 2004).

Mechanism of Action

Target of Action

It is synthesized from 3-amino-2-chloropyridine , suggesting it may interact with similar biological targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.

properties

IUPAC Name

2-chloro-3-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTMJBMTEOTFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036188
Record name 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
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Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

256473-04-8
Record name 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256473-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
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Record name 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
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Synthesis routes and methods I

Procedure details

A reactor vessel is charged with 3-amino-2-chloropyridine (2.7 g, 21 mmol), 2,2,2-trifluoroethanol (15 g, 150 mmol), methanesulfonic acid (2.02 g, 21 mmol), and magnesium sulfate (3 g). The solution is cooled to the range 0° C. to 5° C. and then the reagent t-butyl nitrite (2.51 g of a 96% solution, 23.4 mmol) is added drop-wise to the vessel maintaining the temperature in the range 0° C. to 5° C. After stirring a few minutes the solution is transferred drop-wise to a reactor vessel containing 2,2,2-trifluoroethanol (20 g, 200 mmol) maintained at 65° C. to 70° C. After cooling the solution it is neutralized with aqueous saturated sodium bicarbonate solution and then extracted with MTBE. The solvent is removed by evaporation to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine as a crude oil (4.4 g) with an actual yield of 70.1%.
Quantity
2.7 g
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reactant
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15 g
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2.02 g
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3 g
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20 g
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Synthesis routes and methods II

Procedure details

A reactor vessel is charged with 3-amino-2-chloropyridine (5.4 g, 42 mmol), 2,2,2-trifluoroethanol (50 g, 500 mmol), and methanesulfonic acid (4.1 g, 43 mmol). The solution is heated to the range 55° C. to 60° C. and then t-butyl nitrite (5.3 g of a 90% solution, 46 mmol) is added drop-wise to the vessel while maintaining the temperature at 60° C. to 65° C. After nitrogen evolution ceases, the solution is cooled, neutralized with aqueous saturated sodium bicarbonate solution and then extracted with MTBE. The solvent is removed by evaporation to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine as a crude oil (11.1 g) with an actual yield of 67.3%.
Quantity
5.4 g
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reactant
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50 g
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reactant
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4.1 g
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Synthesis routes and methods III

Procedure details

A reactor vessel is charged with 3-amino-2-chloropyridine (2.7 g, 21 mmol), 2,2,2-trifluoroethanol (15 g, 150 mmol), and trifluoroacetic acid (3.63 g, 31.8 mmol). The solution is cooled to the range 0° C. to 5° C. and then the reagent t-butyl nitrite (2.51 g of a 96% solution, 23.4 mmol) is added drop-wise to the vessel maintaining the temperature in the range 0° C. to 5° C. After stirring a few minutes the solution is transferred drop-wise to a reactor vessel containing 2,2,2-trifluoroethanol (20 g, 200 mmol) maintained at 55° C. The temperature rose to 70° C. during the drop-wise addition of the diazonium salt reaction mass. After cooling the solution, it neutralized with aqueous saturated sodium bicarbonate solution and then extracted with MTBE. The solvent is removed by evaporation to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine as a crude oil (3.36 g) with an actual yield of 62.6%.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15 g
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reactant
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3.63 g
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solution
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20 g
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diazonium salt
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Synthesis routes and methods IV

Procedure details

A reactor vessel is charged with 3-amino-2-chloropyridine (10 g, 77.8 mmol), 2,2,2-trifluoroethanol (55.6 g, 556 mmol), and after cooling in an ice bath, methanesulfonic acid (7.48 g, 77.8 mmol) is added. The solution is cooled to the range −5° C. to 0° C. and then the reagent t-butyl nitrite (2.51 g of a 96% solution, 23.4 mmol) is added drop-wise to the vessel while maintaining the temperature in the range −5° C. to 0° C. After stirring a few minutes the solution is transferred by Masterflex® pump to a reactor vessel containing 2,2,2-trifluoroethanol (74.1 g, 741 mmol) maintained at 65° C. to 70° C. The pump line is cleared into the second reactor with 2,2,2-trifluoroethanol (5 g, 50 mmol) and mesitylene (10 g). An additional 20 g mesitylene was charged to the reactor vessel and a distillation column is attached to the reactor. Impure 2,2,2-trifluoroethanol (114 g, 90% recovery) is distilled out of the vessel. After cooling the solution it is neutralized with aqueous saturated sodium bicarbonate solution and then extracted with MTBE. The volatiles were removed by evaporation to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine as a crude oil (44 g) with an actual yield of 73%.
Quantity
20 g
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reactant
Reaction Step One
Quantity
10 g
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reactant
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55.6 g
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7.48 g
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74.1 g
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5 g
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10 g
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Synthesis routes and methods V

Procedure details

A reactor vessel is charged with 3-amino-2-chloropyridine (2.7 g, 21 mmol), 2,2,2-trifluoroethanol (15 g, 150 mmol), and trifluoroacetic acid (3.63 g, 31.8 mmol). The solution is cooled to 15° C. and magnesium sulfate (2.6 g) is charged to the vessel. The reagent t-butyl nitrite (2.51 g of a 96% solution, 23.4 mmol) is added drop-wise to the vessel while maintaining the temperature in the range 15° C. to 20° C. The solution is neutralized with aqueous saturated sodium bicarbonate solution and then extracted with MTBE. The solvent is removed by evaporation to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine as a crude oil (1.58 g, crude yield 35.6%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15 g
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reactant
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3.63 g
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reactant
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2.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
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2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
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2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
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Reactant of Route 6
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2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

Q & A

Q1: What are the key structural features of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine?

A1: this compound is an organic compound featuring a pyridine ring with two key substituents: []

    Q2: How is this compound synthesized?

    A2: The synthesis of this compound can be achieved through different approaches:

    • Reaction with 2-chloro-1,1,1-trifluoroethane: This method involves reacting 2-chloro-3-hydroxypyridine with 2-chloro-1,1,1-trifluoroethane. []
    • Reaction with 2,2,2-trifluoroethanol: An alternative route involves using 2-chloro-3-aminopyridine as a starting material, which reacts with n-butyl nitrite in the presence of an organic acid and 2,2,2-trifluoroethanol. []

    Q3: What are the potential applications of this compound?

    A3: While research is ongoing, the structural features and reported biological activity of this compound suggest potential applications in various fields:

    • Fungicidal Activity: Preliminary bioassays indicate that this compound exhibits promising fungicidal activity. [] Further research is necessary to explore its effectiveness against specific fungal species and potential mechanisms of action.
    • Chemical Intermediate: This compound can serve as a versatile building block for synthesizing more complex molecules. For instance, it can be used to synthesize 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide through a series of reactions involving mercaptylation, chlorination, and amination. [] This highlights its potential in medicinal chemistry and the development of new bioactive compounds.

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